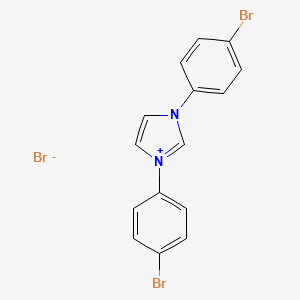
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide
Descripción general
Descripción
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is a chemical compound known for its unique structure and properties It consists of an imidazolium core substituted with two 4-bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide typically involves the reaction of 4-bromoaniline with glyoxal in the presence of an acid catalyst to form the intermediate 1,3-bis(4-bromophenyl)imidazolidine. This intermediate is then oxidized to the imidazolium salt using an oxidizing agent such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazolium core can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate are typical oxidizing agents.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coupling reactions can produce complex organic frameworks .
Aplicaciones Científicas De Investigación
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer.
Industry: It is utilized in the production of advanced materials, such as ionic liquids and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The imidazolium core can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. The bromine atoms on the phenyl rings can also participate in halogen bonding, further enhancing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(4-fluorophenyl)-1H-imidazol-3-ium fluoride
- 1,3-Bis(4-iodophenyl)-1H-imidazol-3-ium iodide
Uniqueness
1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium bromide is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. The bromine atoms enhance the compound’s reactivity and enable specific interactions, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
1,3-bis(4-bromophenyl)imidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N2.BrH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNSNSXMWZQSTN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Br)Br.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


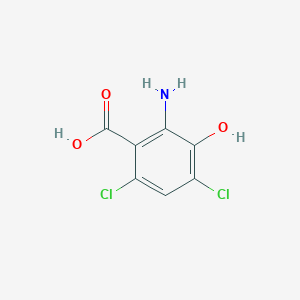

![5-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B3323163.png)


![5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B3323178.png)
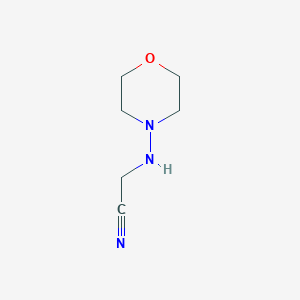


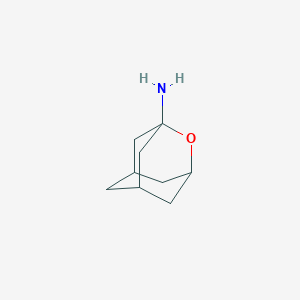
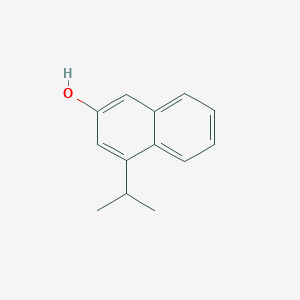
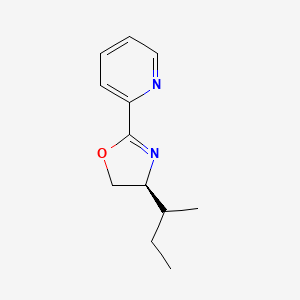
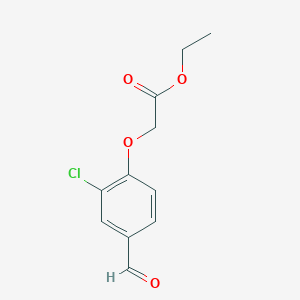
![6-Methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B3323246.png)
